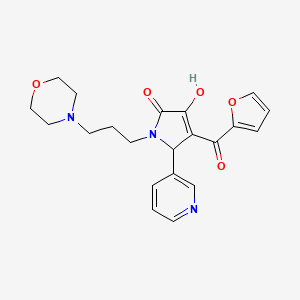

4-(furan-2-carbonyl)-3-hydroxy-1-(3-morpholinopropyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one

Description

4-(Furan-2-carbonyl)-3-hydroxy-1-(3-morpholinopropyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one is a structurally complex pyrrolone derivative characterized by multiple functional groups, including a furan-2-carbonyl moiety, a morpholinopropyl chain, and a pyridin-3-yl substituent. The compound’s hydroxyl and carbonyl groups may contribute to hydrogen bonding interactions, while the morpholinopropyl side chain could enhance solubility and pharmacokinetic properties compared to simpler alkyl chains .

Properties

IUPAC Name |

3-(furan-2-carbonyl)-4-hydroxy-1-(3-morpholin-4-ylpropyl)-2-pyridin-3-yl-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O5/c25-19(16-5-2-11-29-16)17-18(15-4-1-6-22-14-15)24(21(27)20(17)26)8-3-7-23-9-12-28-13-10-23/h1-2,4-6,11,14,18,26H,3,7-10,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQICMZYOPFBSGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCN2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(furan-2-carbonyl)-3-hydroxy-1-(3-morpholinopropyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyrrolone core: This can be achieved through a cyclization reaction involving a suitable precursor.

Introduction of the furan-2-carbonyl group: This step might involve a Friedel-Crafts acylation reaction.

Attachment of the 3-hydroxy group: This can be introduced via a hydroxylation reaction.

Addition of the 3-morpholinopropyl group: This step might involve a nucleophilic substitution reaction.

Incorporation of the pyridin-3-yl group: This can be achieved through a coupling reaction, such as a Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(furan-2-carbonyl)-3-hydroxy-1-(3-morpholinopropyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

Reduction: The carbonyl groups can be reduced to hydroxyl groups or alkanes.

Substitution: The furan and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as halogens, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols or alkanes.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a potential bioactive compound with applications in drug discovery.

Medicine: As a candidate for the development of new pharmaceuticals.

Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(furan-2-carbonyl)-3-hydroxy-1-(3-morpholinopropyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved would depend on the specific targets and the nature of the interactions.

Comparison with Similar Compounds

Table 1: Substituent Analysis

Key Observations :

- The target compound’s morpholinopropyl group distinguishes it from analogs with methoxypropyl or alkyl chains, likely improving water solubility and bioavailability .

- The pyridin-3-yl substituent may enable π-π stacking interactions absent in phenolic analogs (e.g., compound in ).

Insights :

- The synthesis of the target compound likely parallels methods in , utilizing high-temperature coupling reactions and chromatography for purification.

- Unlike fluorinated pyridine derivatives (), the absence of fluorine in the target compound may simplify synthesis but reduce metabolic stability.

Inferred Pharmacological Properties

While direct biological data for the target compound are unavailable, comparisons to analogs suggest:

- Morpholinopropyl group: May enhance blood-brain barrier penetration compared to methoxypropyl chains () .

- Pyridin-3-yl vs. Phenolic groups: Pyridine’s basic nitrogen could improve binding to enzymes like dihydroorotate dehydrogenase (DHODH), similar to pyrazol-1-yl inhibitors in .

- Furan-2-carbonyl moiety: Potential for redox activity or metal chelation, contrasting with chloro-substituted furanones () .

Biological Activity

The compound 4-(furan-2-carbonyl)-3-hydroxy-1-(3-morpholinopropyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one is a pyrrole derivative with potential biological activity. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C21H23N3O5

- Molecular Weight : 397.42 g/mol

- CAS Number : Not specified in the sources but can be referenced as CB1122071 from ChemicalBook .

Structural Characteristics

The compound features a furan-2-carbonyl group, a hydroxyl group, a morpholinopropyl moiety, and a pyridinyl group. These functional groups contribute to its biological activity and pharmacological properties.

Antitumor Activity

Recent studies have indicated that derivatives of pyrrole compounds, including those similar to this compound, exhibit significant antitumor properties. For instance:

- Cytotoxicity against Cancer Cells : Research has shown that certain pyrrole derivatives can reduce cell viability in glioblastoma multiforme cells. Specifically, compounds with similar structures demonstrated potent antitumor effects by inhibiting cell proliferation .

Enzyme Inhibition

The compound's structural features suggest potential interactions with various enzymes:

- α-Amylase Inhibition : Some pyrrole derivatives have been screened for their ability to inhibit α-amylase, which is crucial for carbohydrate metabolism. Compounds related to this structure exhibited varying degrees of inhibition compared to standard inhibitors .

The proposed mechanisms of action for this compound include:

- Enzyme Binding : The compound may bind to active sites of enzymes, thereby inhibiting their activity.

- Modulation of Signaling Pathways : It may influence cellular signaling pathways, affecting processes such as apoptosis and proliferation.

ADMET Properties

Evaluating the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for understanding the pharmacokinetics of this compound:

| Property | Findings |

|---|---|

| Absorption | High predicted absorption rates |

| Distribution | Favorable distribution in tissues |

| Metabolism | Likely metabolized via cytochrome P450 |

| Excretion | Primarily renal |

| Toxicity | Preliminary studies suggest low toxicity |

These properties indicate that the compound may have favorable pharmacological profiles suitable for further development.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of similar compounds:

- Synthesis Methodology : The synthesis typically involves multi-step organic reactions starting from furan-2-carboxylic acid and phenylhydrazine under acidic conditions to form the pyrrole ring.

- In Vivo Studies : In vivo evaluations are necessary to confirm the anticancer efficacy observed in vitro. Preliminary data suggest that these compounds may inhibit tumor growth in animal models.

- Comparative Studies : Comparative analyses with other pyrrole derivatives highlight the unique biological activities attributed to the specific functional groups present in this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.